molecular formula C21H23NO4 B11662567 pentyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

pentyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B11662567
M. Wt: 353.4 g/mol
InChI Key: FXSBFPIWUAJKCX-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for the preparation of this compound are not readily available in the literature. it is likely that custom synthesis or modifications of related compounds are involved.
    • Industrial production methods may vary depending on the specific application and demand.
  • Chemical Reactions Analysis

    • The compound may undergo various chemical reactions due to its functional groups.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions would depend on the specific transformation.
    • Major products formed would vary based on the reaction type.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemists and materials scientists. It could serve as a building block for novel materials.

      Biology: Research on its biological activity, such as enzyme inhibition or receptor binding, could be relevant.

      Medicine: Investigations into potential pharmaceutical applications, including drug design or disease treatment, are possible.

      Industry: Its use in specialty chemicals or as a precursor for other compounds might be explored.

  • Mechanism of Action

    • Unfortunately, detailed information about the compound’s mechanism of action is not readily available.
    • Further research would be needed to understand how it exerts its effects.
    • Molecular targets and pathways remain to be elucidated.
  • Comparison with Similar Compounds

    • While direct comparisons are challenging due to the compound’s uniqueness, we can highlight its structural features.
    • Similar compounds may include other isoindole derivatives, but none may precisely match this specific structure.

    Properties

    Molecular Formula

    C21H23NO4

    Molecular Weight

    353.4 g/mol

    IUPAC Name

    pentyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate

    InChI

    InChI=1S/C21H23NO4/c1-2-3-4-11-26-21(25)13-7-9-16(10-8-13)22-19(23)17-14-5-6-15(12-14)18(17)20(22)24/h5-10,14-15,17-18H,2-4,11-12H2,1H3

    InChI Key

    FXSBFPIWUAJKCX-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

    Origin of Product

    United States

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